molecular formula C7H5F3IN B061637 4-Amino-3-iodobenzotrifluoride CAS No. 163444-17-5

4-Amino-3-iodobenzotrifluoride

Cat. No. B061637
M. Wt: 287.02 g/mol
InChI Key: UKKWTZPXYIYONW-UHFFFAOYSA-N
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Description

4-Amino-3-iodobenzotrifluoride is a heterocyclic aromatic compound that contains an amino group, an iodine atom, and three fluorine atoms attached to a benzene ring . It is a valuable intermediate in the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of 4-Amino-3-iodobenzotrifluoride involves the reaction of 4-nitro-3-iodobenzotrifluoride with tin and hydrochloric acid in ethanol, followed by reduction with hydrogen gas and palladium on carbon catalyst . It can also undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-iodobenzotrifluoride is C7H5F3IN, and it has a molecular weight of 287.02 . The InChI code is 1S/C7H5F3IN/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,12H2 .


Chemical Reactions Analysis

4-Iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . The mechanism of the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has also been investigated .


Physical And Chemical Properties Analysis

4-Amino-3-iodobenzotrifluoride has a density of 1.9±0.1 g/cm3, a boiling point of 252.8±40.0 °C at 760 mmHg, and a flash point of 106.7±27.3 °C . It is a liquid at ambient temperature .

Scientific Research Applications

Application in Organic Synthesis

The Specific Scientific Field

The specific scientific field where 4-Amino-3-iodobenzotrifluoride is used is Organic Synthesis .

2. A Comprehensive and Detailed Summary of the Application 4-Amino-3-iodobenzotrifluoride is used as a substrate with an electron-deficient aromatic ring during the Mizoroki-Heck reaction with acrylic acid . It also undergoes aminocarbonylation in DMF using phosphoryl chloride .

3. A Detailed Description of the Methods of Application or Experimental Procedures In the Mizoroki-Heck reaction, 4-Amino-3-iodobenzotrifluoride is reacted with acrylic acid in the presence of a palladium catalyst. The reaction typically takes place under mild conditions and can be used to form carbon-carbon bonds . In the aminocarbonylation reaction, 4-Amino-3-iodobenzotrifluoride is reacted with phosphoryl chloride in DMF. This reaction is used to introduce a carbonyl group into the molecule .

4. A Thorough Summary of the Results or Outcomes Obtained The Mizoroki-Heck reaction with 4-Amino-3-iodobenzotrifluoride and acrylic acid affords 4-trifluoromethylcinnnamic acid . The aminocarbonylation of 4-Amino-3-iodobenzotrifluoride in DMF using phosphoryl chloride gives N,N-dimethyl-(4-trifluoromethyl)benzamide .

Safety And Hazards

4-Amino-3-iodobenzotrifluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-iodo-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWTZPXYIYONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382580
Record name 4-Amino-3-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-iodobenzotrifluoride

CAS RN

163444-17-5
Record name 4-Amino-3-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-(trifluoromethyl)aniline
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Synthesis routes and methods I

Procedure details

Iodine (1.58 g; 6.21 mmol) was added to a stirred mixture of silver sulphate (1.94 g; 6.21 mmol) and 4-(trifluoromethyl)aniline (0.8 mL; 6.21 mmol) in ethanol (40 mL). The reaction mixture was then stirred at room temperature for 18 hours and filtered through celite. The volatiles were removed under reduced pressure and the residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium thiosulphate. The organic layer was washed with brine, dried and concentrated under reduced pressure. The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to afford 1.08 g (61%) of 2-iodo-4-(trifluoromethyl)aniline as a red oil.
Quantity
1.58 g
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reactant
Reaction Step One
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0.8 mL
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reactant
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40 mL
Type
solvent
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1.94 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-(trifluoromethyl)benzenamine (10.0 g, 0.0617 mol) in dry methanol (200 ml) was added iodine monochloride (10.49 g, 0.148 mol) in dry MDC (40 ml) at RT slowly. Reaction mixture was stirred at RT over night. The reaction mixture was concentrated, water was added and extracted with ethyl acetate (2×100 ml). The organic layer was washed with water, brine (2×50 ml), dried over Na2SO4 and concentrated. The crude product was purified by column chromatography using 6% ethyl acetate in pet-ether to get 2-iodo-4-(trifluoromethyl)benzenamine (12.5 g, 70%) as pale yellow liquid. 1H NMR (400 MHz, CDCl3) δ 4.42 (bs, 2H), 6.75 (d, 1H), 7.38 (d, 1H), 7.87 (s, 1H).
Quantity
10 g
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reactant
Reaction Step One
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10.49 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Preparation B5, Step 1: To a solution of 4-(trifluoromethyl)benzenamine (10.0 g, 0.0617 mol) in dry methanol (200 ml) was added iodine monochloride (10.49 g, 0.148 mol) in dry MDC (40 ml) at RT slowly. Reaction mixture was stirred at RT over night. The reaction mixture was concentrated, water was added and extracted with ethyl acetate (2×100 ml). The organic layer was washed with water, brine (2×50 ml), dried over Na2SO4 and concentrated. The crude product was purified by column chromatography using 6% ethyl acetate in pet-ether to get 2-iodo-4-(trifluoromethyl)benzenamine (12.5 g, 70%) as pale yellow liquid. 1H NMR (400 MHz, CDCl3) δ 4.42 (bs, 2H), 6.75 (d, 1H), 7.38 (d, 1H), 7.87 (s, 1H).
[Compound]
Name
B5
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0 (± 1) mol
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10 g
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10.49 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-3-iodobenzotrifluoride
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4-Amino-3-iodobenzotrifluoride

Citations

For This Compound
2
Citations
CJ Smith, A Ali, ML Hammond, H Li, Z Lu… - Journal of medicinal …, 2011 - ACS Publications
… A 2 L flask was charged with 4-amino-3-iodobenzotrifluoride (7) (100 g, 0.348 mol), CuCN (40 g, 0.447 mol), and DMF (750 mL). The mixture was heated at reflux for 1 h. The reaction …
Number of citations: 63 pubs.acs.org
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com

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